molecular formula C12H17IN2O3 B8128245 tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate

Cat. No.: B8128245
M. Wt: 364.18 g/mol
InChI Key: TXONHVGLRCGRSI-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-((5-iodopyridin-2-yl)oxy)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((5-iodopyridin-2-yl)oxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodopyridine moiety makes it a candidate for radiolabeling and imaging studies .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopyridine moiety may play a role in binding to these targets, while the tert-butyl carbamate group could influence the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamate
  • tert-Butyl (2-((5-chloropyridin-2-yl)oxy)ethyl)carbamate
  • tert-Butyl (2-((5-fluoropyridin-2-yl)oxy)ethyl)carbamate

Comparison: Compared to its analogs with different halogen substituents (bromine, chlorine, fluorine), tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is unique due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications requiring radiolabeling or specific binding properties .

Properties

IUPAC Name

tert-butyl N-[2-(5-iodopyridin-2-yl)oxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXONHVGLRCGRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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